Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-
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Overview
Description
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- is a heterocyclic compound that features an imidazoquinoline core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The imidazoquinoline structure is notable for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- typically involves the formation of the imidazoquinoline core followed by acetamide substitution. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA repair, leading to increased DNA damage and cell death in cancer cells . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: Known for its mutagenic properties.
AZD0156: A potent ATM kinase inhibitor with a similar imidazoquinoline core.
Uniqueness
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- is unique due to its specific substitution pattern and the resulting biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it distinct from other similar compounds.
Properties
CAS No. |
108529-37-9 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(3-methylimidazo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-8(18)15-13-16-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16,18) |
InChI Key |
WDHKVMUDBRKMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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